Bisphenol AF

Thermal analysis Polymer physics Fluoropolymer synthesis

Bisphenol AF (BPAF, CAS 1478-61-1) is a fluorinated bisphenol monomer in which the two methyl groups of bisphenol A (BPA) are replaced with trifluoromethyl (–CF₃) groups, yielding the molecular formula C₁₅H₁₀F₆O₂ and a molecular weight of 336.23 g/mol. This hexafluoroisopropylidene bridge imparts distinct physicochemical properties—including enhanced thermal oxidative resistance, reduced dielectric constant, and increased fractional free volume in derived polymers—relative to non-fluorinated analogs such as BPA, bisphenol F (BPF), and bisphenol S (BPS).

Molecular Formula C15H10F6O2
Molecular Weight 336.23 g/mol
CAS No. 1478-61-1
Cat. No. B121355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol AF
CAS1478-61-1
Synonyms4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisphenol;  4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-phenol;  4,4’-[Trifluoro-1-(trifluoromethyl)ethylidene]diphenol;  1,1,1,3,3,3-Hexafluoro-2,2-bis(4-hydroxyphenyl)propane;  2,2-(4-Hydro
Molecular FormulaC15H10F6O2
Molecular Weight336.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H
InChIKeyZFVMWEVVKGLCIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: Negligible

Structure & Identifiers


Interactive Chemical Structure Model





Bisphenol AF (CAS 1478-61-1): Procurement-Grade Overview for High-Performance Fluorinated Polymer Synthesis


Bisphenol AF (BPAF, CAS 1478-61-1) is a fluorinated bisphenol monomer in which the two methyl groups of bisphenol A (BPA) are replaced with trifluoromethyl (–CF₃) groups, yielding the molecular formula C₁₅H₁₀F₆O₂ and a molecular weight of 336.23 g/mol [1]. This hexafluoroisopropylidene bridge imparts distinct physicochemical properties—including enhanced thermal oxidative resistance, reduced dielectric constant, and increased fractional free volume in derived polymers—relative to non-fluorinated analogs such as BPA, bisphenol F (BPF), and bisphenol S (BPS) [2]. BPAF is procured primarily as a monomer building block for synthesizing specialty polymers, including fluorinated polyimides, poly(aryl ether)s, polycarbonates, and fluoroelastomer crosslinkers, where its –CF₃ groups confer performance advantages unattainable with conventional bisphenols [3].

Why Bisphenol AF Cannot Be Substituted by Generic BPA, BPF, or BPS in Demanding Polymer Applications


Generic bisphenol monomers such as BPA, BPF, and BPS are not drop-in replacements for Bisphenol AF in applications requiring high thermal stability, low dielectric loss, or enhanced gas permeability. The –CF₃ groups in BPAF increase C–F bond dissociation energy (486 kJ/mol versus 413 kJ/mol for C–H), reduce interchain packing due to steric bulk, and lower molar polarizability, directly translating to a polymer glass transition temperature increase of 40–60°C, a dielectric constant reduction from 3.6 to 2.5 at 1 kHz, and up to a 15-fold increase in gas permeability relative to conventional polycarbonate [1][2]. Attempting to substitute BPA or BPF into formulations designed for BPAF results in insufficient thermal headroom, elevated dielectric loss at high frequencies, and unacceptable gas transport performance—failures that cannot be compensated for by formulation adjustments alone [2].

Bisphenol AF Quantitative Differentiation Evidence: Verified Performance Gains Versus In-Class Comparators


Glass Transition Temperature (Tg) Elevation of BPAF-Derived Polymers Versus BPA-Based Analogues

Polymers derived from Bisphenol AF exhibit glass transition temperatures (Tg) elevated by 40–60°C relative to BPA-based analogues, a difference attributed to the steric hindrance and chain stiffening imparted by the bulky –CF₃ groups . In a direct comparative study of thermotropic liquid crystal copolyesters, introducing 2.5–10 mol% BPAF units increased Tg from 70°C (baseline P-HBA70 copolymer) to 118°C, while simultaneously reducing the melting temperature from 260°C to 220°C, widening the thermal processing window [1]. PES-6AF copolymers containing BPAF-derived 6AF units demonstrated Tg values ranging from 206°C to 230°C under N₂ atmospheres, further confirming the thermal robustness conferred by fluorinated bisphenol incorporation [2].

Thermal analysis Polymer physics Fluoropolymer synthesis

Dielectric Constant Reduction in Fluorinated Poly(aryl ether)s Derived from BPAF

Incorporation of BPAF-derived 6AF (hexafluorobisphenol A) units into polyethersulfone copolymers reduces the dielectric constant (k) from 3.6 to 2.5 at 1 kHz [1]. Furthermore, fluorinated poly(aryl ether)s (FPAEs) synthesized from decafluorobiphenyl and Bisphenol AF, when processed via melt methods, achieved dielectric loss (Df) values below 0.001 while maintaining mechanical strength and flexibility comparable to solution-processed counterparts [2]. An earlier study on fluorinated polyarylenes derived from the bismesylate of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPAF derivative) reported a dielectric constant as low as k = 2.2 at 1 MHz, with a Tg of 249°C and Td (5% weight loss, N₂) of 508°C [3].

Dielectric materials High-frequency communication Low-k polymers

Gas Permeability Enhancement in BPAF-Containing Polycarbonates and Polyethers

Fluorinated polycarbonates containing hexafluoroisopropylidene moieties derived from BPAF exhibit a factor of 15 increase in gas permeability relative to conventional BPA polycarbonate, without significant loss of permselectivity. The higher-flux fluorinated material achieves helium permeability exceeding 200 Barrers and CO₂ permeability exceeding 100 Barrers [1]. In a separate study of fluorine-containing polyethers, the BPAF-based polyether (12F-BISAF) demonstrated the highest fractional free volume (FFV) in the series, with permeability coefficients of 51 Barrers for He, 28 Barrers for H₂, 3.8 Barrers for O₂, and 12 Barrers for CO₂ at 35°C and 2 atm—values that exceed those of commercial polysulfone (PSF) membranes [2].

Membrane gas separation Fluoropolymer permeability Fractional free volume

Refractive Index and Optical Transparency of BPAF-Based Polymers

Bisphenol AF monomer exhibits a refractive index of 1.473, which is measurably lower than BPA (approximately 1.55) due to the high fluorine content reducing molar polarizability . In derived polymers, BPAF-based homopolycarbonate achieves a refractive index of approximately 1.426 and a critical surface tension of approximately 20 dyn/cm [1]. Chloro-fluorinated poly(arylene ether)s synthesized from BPAF and decafluorobiphenyl demonstrate tunable refractive indices with low optical loss in the near-IR region, making them suitable for optical waveguide applications where precise refractive index control and high transparency are required [2].

Optical polymers Refractive index control Fluorinated optical materials

Polymer Hydrophobicity and Surface Energy Reduction via BPAF Incorporation

The incorporation of Bisphenol AF into poly(hydroxyethers) (PHEs) enhances hydrophobicity, as evidenced by water contact angles exceeding 90° for BPAF-containing films regardless of fluorine content [1]. BPAF-based homopolycarbonate exhibits a critical surface tension of approximately 20 dyn/cm, significantly lower than non-fluorinated polycarbonate analogues [2]. The octanol-water partition coefficient (log Kow) of BPAF is 4.64 ± 0.10, reflecting substantially greater hydrophobicity than BPA (log Kow ≈ 3.32) and correlating with reduced water uptake in derived polymer coatings and membranes [3].

Surface engineering Hydrophobic coatings Low surface energy materials

Thermal Decomposition Stability of BPAF-Modified Polymers

The thermal decomposition temperature (Td) of polymers containing BPAF units reaches up to 500°C under N₂ atmosphere, as demonstrated for PES-6AF copolymers [1]. In thermotropic liquid crystal copolyesters modified with 2.5 mol% BPAF (P-BPAF 2.5), thermal stability was improved relative to the unmodified parent polymer P-HBA70, with substantially higher char yields observed for all BPAF-containing copolyesters under thermal oxidative degradation conditions [2]. The C–F bond dissociation energy (486 kJ/mol) significantly exceeds that of C–H bonds (413 kJ/mol), contributing directly to this enhanced thermal oxidative resistance .

Thermal degradation TGA analysis High-temperature polymers

Bisphenol AF High-Value Procurement Scenarios: Where Quantitative Differentiation Drives Material Selection


Low-Dielectric Substrates for 5G/6G High-Frequency Communication Devices

Fluorinated poly(aryl ether)s (FPAEs) synthesized from BPAF and decafluorobiphenyl achieve dielectric loss (Df) below 0.001 and dielectric constant (k) reduced from 3.6 to 2.5 at 1 kHz, with melt-processability enabling scalable manufacturing without solvent waste [1][2]. For context, polyarylenes derived from BPAF bismesylate have been reported with k = 2.2 at 1 MHz and Td (5%, N₂) = 508°C [3]. Procurement of BPAF is justified when signal integrity, thermal stability during soldering, and low moisture uptake are non-negotiable performance requirements that BPA- or BPF-based resins cannot satisfy.

High-Permeability Gas Separation Membranes for CO₂/CH₄ and Helium Recovery

Fluorinated polycarbonates containing BPAF-derived hexafluoroisopropylidene moieties exhibit a 15× increase in gas permeability versus BPA polycarbonate, with helium permeability > 200 Barrers and CO₂ permeability > 100 Barrers [1]. BPAF-based polyethers (12F-BISAF) achieve permeability coefficients of 51 Barrers (He), 28 Barrers (H₂), 3.8 Barrers (O₂), and 12 Barrers (CO₂), exceeding commercial polysulfone membrane performance [2]. BPAF procurement is strategic for fabricating asymmetric or thin-film composite membranes where higher flux reduces capital expenditure (membrane area) without sacrificing gas pair selectivity.

High-Temperature Aerospace Composites and Structural Adhesives

Polymers incorporating BPAF exhibit Tg elevation of 40–60°C relative to BPA analogues, with PES-6AF copolymers achieving Tg = 206–230°C and Td up to 500°C under N₂ [1][2]. BPAF-modified thermotropic liquid crystal copolyesters demonstrate a broadened processing window (Tm reduced from 260°C to 220°C, Tg increased from 70°C to 118°C) and improved char yield under oxidative conditions [3]. Procurement of BPAF is essential for composite matrix resins, adhesives, and coatings that must retain mechanical integrity during prolonged exposure to elevated temperatures (e.g., engine nacelles, supersonic aircraft skins) where non-fluorinated bisphenols undergo premature softening or oxidative degradation.

Optical Waveguide Cladding and Low-Loss Photonic Materials

BPAF-based homopolycarbonate achieves a refractive index of approximately 1.426, substantially lower than BPA polycarbonate, enabling effective optical cladding applications [1]. Chloro-fluorinated poly(arylene ether)s derived from BPAF and decafluorobiphenyl offer tunable refractive indices with minimal optical loss in the near-IR region [2]. The combination of low refractive index, high transparency, and thermal stability (Tg up to 230°C) positions BPAF-derived polymers for optical interconnects, planar lightwave circuits, and photonic integrated circuits where precise index matching and resistance to yellowing under thermal/UV exposure are critical design parameters.

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